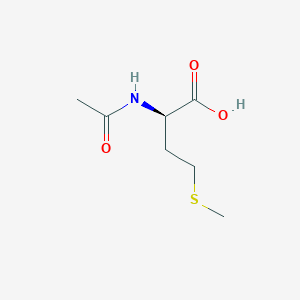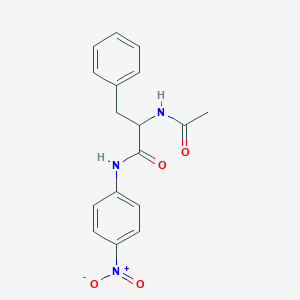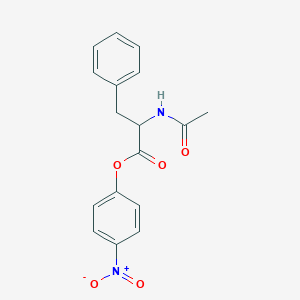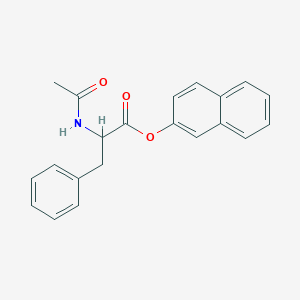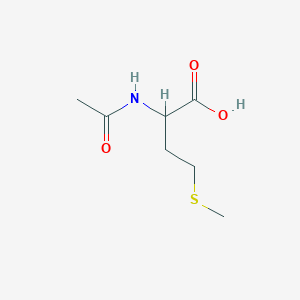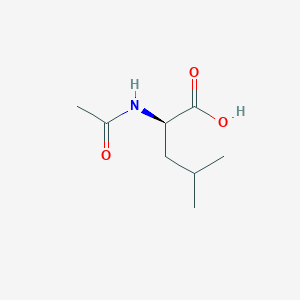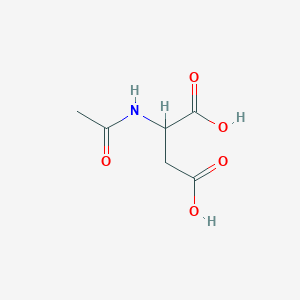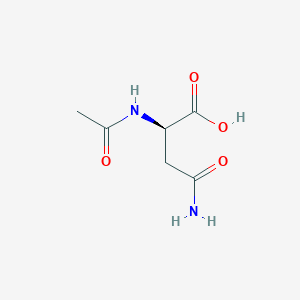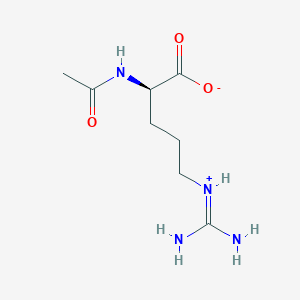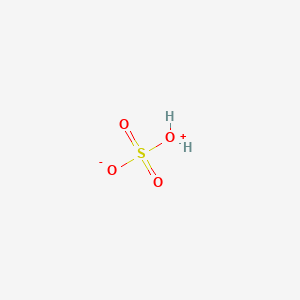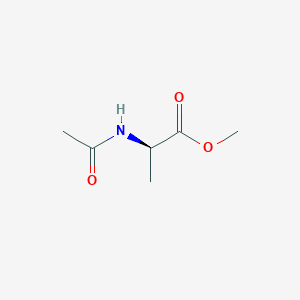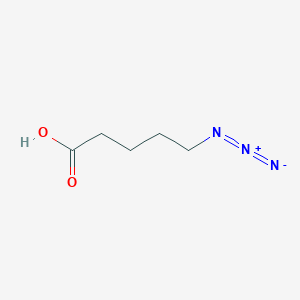
5-azidopentanoic Acid
Descripción general
Descripción
Synthesis Analysis
5-Azidopentanoic acid can be synthesized using various methods. For instance, it can be used to synthesize chitosan-poly (ethylene glycol) hydrogels by azide–alkyne click chemistry . It can also be used to synthesize 5-iodo-1,2,3-triazole containing macrocycles .Molecular Structure Analysis
The molecular formula of 5-Azidopentanoic acid is C5H9N3O2 . The azido moiety reacts with acetylenes in the presence of copper yielding triazoles that can function as versatile linkers .Physical And Chemical Properties Analysis
5-Azidopentanoic acid has a molecular weight of 143.14 g/mol . It has a topological polar surface area of 51.7 Ų . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has five rotatable bonds . The compound is not easily soluble in water but can be dissolved in organic solvents such as methanol, ethanol, and dichloromethane .Aplicaciones Científicas De Investigación
Click Chemistry and Hydrogel Synthesis
5-Azidopentanoic acid is a valuable building block for click chemistry reactions. Researchers use it in conjunction with alkynes to create triazole linkages via the Huisgen cycloaddition. Specifically:
- Chitosan-poly(ethylene glycol) hydrogels : These hydrogels are synthesized using azide–alkyne click chemistry, where 5-azidopentanoic acid serves as an azide component. These hydrogels find applications in drug delivery, tissue engineering, and wound healing .
P-glycoprotein (P-gp) Inhibitors
Bivalent quinine dimers containing a triazole ring (intervening 5-azidopentanoic acid) have been investigated as inhibitors of P-gp-mediated cellular efflux. P-gp is a membrane transporter responsible for drug efflux, and inhibiting it can enhance drug delivery to target tissues .
Nose-to-Brain Drug Delivery Systems
In drug delivery research, 5-azidopentanoic acid plays a role in the preparation of azide-modified chitosan nanoparticles. These nanoparticles are designed for targeted delivery from the nasal cavity to the brain, potentially improving treatment for neurological disorders .
Metabolite Studies
Researchers use 5-azidopentanoic acid as a precursor to study metabolites of related compounds, such as MAM2201 and ADB-PINACA .
Safety and Hazards
5-Azidopentanoic acid needs to be stored away from light and high temperature to prevent possible decomposition . It is an explosive chemical and should be handled with care to avoid contact with flammable materials or exposure to open flames . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Mecanismo De Acción
Target of Action
5-Azidopentanoic acid is primarily used as a building block in click chemistry reactions . It enables selective conjugation of peptides with various molecules and can be used for the cyclization of peptides . The compound has been used to synthesize bivalent quinine dimers that act as inhibitors of P-glycoprotein (P-gp) mediated cellular efflux .
Mode of Action
The azido moiety of 5-azidopentanoic acid reacts with acetylenes in the presence of copper, yielding triazoles . These triazoles can function as versatile linkers, allowing the compound to bind to its targets .
Biochemical Pathways
It’s known that the compound can be used to synthesize chitosan-poly(ethylene glycol) hydrogels by azide–alkyne click chemistry . This suggests that it may play a role in the formation of these hydrogels, which have various applications in drug delivery and tissue engineering .
Pharmacokinetics
Given its use in click chemistry reactions, it’s likely that these properties would be influenced by the specific conditions of the reaction, such as the presence of copper and acetylenes .
Result of Action
The result of 5-azidopentanoic acid’s action is the formation of triazoles, which can function as versatile linkers . These linkers can be used to create complex structures, such as bivalent quinine dimers, which have been used as inhibitors of P-glycoprotein (P-gp) mediated cellular efflux .
Action Environment
The action of 5-azidopentanoic acid is influenced by various environmental factors. For instance, the presence of copper and acetylenes is necessary for the compound to react and form triazoles
Propiedades
IUPAC Name |
5-azidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-8-7-4-2-1-3-5(9)10/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZDIRMBQJDCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455672 | |
| Record name | 5-azidopentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-azidopentanoic Acid | |
CAS RN |
79583-98-5 | |
| Record name | 5-azidopentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-azidopentanoic acid useful in materials science and chemical biology?
A1: 5-azidopentanoic acid is a versatile building block due to its azide group (-N3). This group participates readily in a reaction known as "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). [, , ] This reaction enables the connection of 5-azidopentanoic acid to various molecules or materials bearing an alkyne group, creating a stable triazole linkage.
Q2: Can you give some specific examples of how 5-azidopentanoic acid is used in research?
A2: Certainly! Here are a few examples from the provided research articles:
- Controlling nanoparticle assembly: Researchers functionalized iron nanoparticles with either 5-azidopentanoic acid or 5-hexynoic acid. Upon mixing, the azide and alkyne groups underwent click chemistry, leading to the controlled assembly of the nanoparticles. This assembly process significantly influenced the material's morphology while preserving its magnetic properties. []
- Developing fluorescent probes: Scientists used 5-azidopentanoic acid to create fluorescently labeled derivatives of apoptolidins, a class of potent cytotoxic macrolides. By attaching a fluorescent tag via click chemistry, they could track the cellular localization of these compounds, revealing that apoptolidins A and H accumulate within the mitochondria of cancer cells. []
- Creating protein-polymer conjugates: Researchers designed a system for attaching proteins to polymer therapeutics using 5-azidopentanoic acid. They linked this molecule to a polymer drug carrier via its azide group. Separately, they engineered a protein with a peptide sequence that forms a stable complex with the 5-azidopentanoic acid-modified polymer. This method provides a well-defined and specific way to create targeted drug delivery systems. []
Q3: The research mentions that the assembly process using 5-azidopentanoic acid impacted the magnetic properties of iron nanoparticles. Can you elaborate?
A3: While the click chemistry itself doesn't alter the inherent magnetic properties of the iron, the resulting assembly of nanoparticles into a different morphology does influence the overall magnetic behavior of the material. [] This highlights the importance of controlling nanoparticle assembly for tailoring material properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

